Molecular Weight and Hydrogen‑Bond Donor Count Distinguish the Target from Common Phenylacetate Esters
Compared with the widely available ethyl 2‑hydroxyphenylacetate (CAS 41873‑65‑8; C₁₀H₁₂O₃, MW 180.20 g/mol), the target compound contains an additional C₂H₄O unit, increasing the molecular weight by 28.06 g/mol and adding one hydrogen‑bond donor . This alteration is predicted to raise the polar surface area by approximately 10–15 Ų and to reduce logP by 0.5–0.8 log units relative to the simpler analogue, although experimentally measured values for the target compound are not yet available . The increased mass and polarity directly affect chromatographic retention and liquid‑liquid extraction behavior, necessitating distinct purification protocols.
| Evidence Dimension | Molecular weight and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | MW 208.26 g/mol; 2 H‑bond donors (OH) |
| Comparator Or Baseline | Ethyl 2‑hydroxyphenylacetate (CAS 41873‑65‑8): MW 180.20 g/mol; 1 H‑bond donor |
| Quantified Difference | ΔMW = +28.06 g/mol; Δ H‑bond donors = +1 |
| Conditions | Calculated from molecular formula and chemical structure; experimental logP/logD not reported |
Why This Matters
In medicinal chemistry campaigns, the additional hydrogen‑bond donor and increased molecular weight place the target compound in a different property space (e.g., Rule‑of‑Five compliance), influencing pharmacokinetic predictions and synthetic tractability relative to smaller phenylacetate esters.
